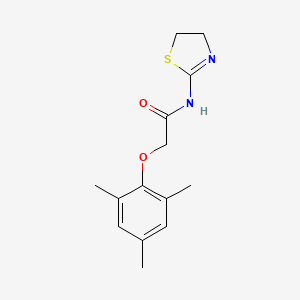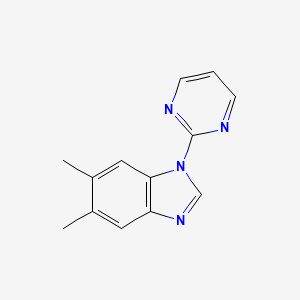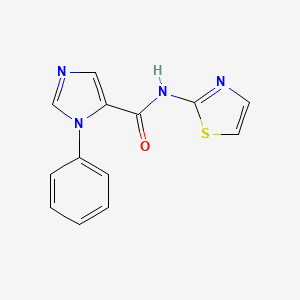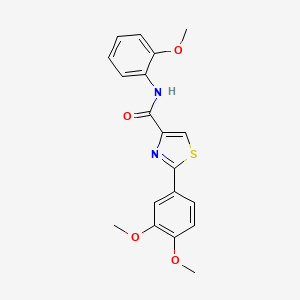
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as DMTF, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DMTF belongs to the class of thiazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research studies. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been found to exhibit low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to explore the potential use of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide in combination with other compounds for the treatment of cancer and other diseases.
合成方法
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenyl isothiocyanate with 3,4-dimethoxyaniline to form the intermediate compound, which is then reacted with 2-amino-5-methoxybenzoic acid to yield 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-5-4-6-13(15)20-18(22)14-11-26-19(21-14)12-8-9-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQHTRKJXWCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

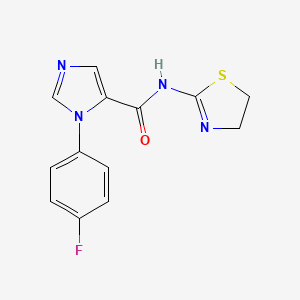
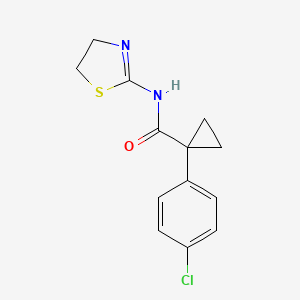
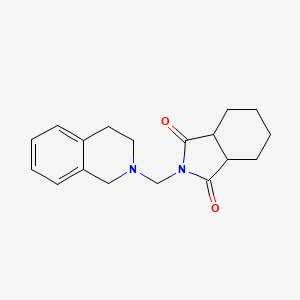
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
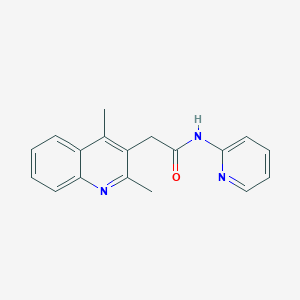
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
